![molecular formula C6H8ClN3O2 B1487539 2-cloro-N-[(3-metil-1,2,4-oxadiazol-5-il)metil]acetamida CAS No. 1178296-97-3](/img/structure/B1487539.png)
2-cloro-N-[(3-metil-1,2,4-oxadiazol-5-il)metil]acetamida
Descripción general
Descripción
2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methyl group, and an oxadiazole ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological processes.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: In industry, it is utilized in the development of new materials and chemical processes, enhancing the efficiency and sustainability of various industrial applications.
Mecanismo De Acción
Target of Action
Acetamides, on the other hand, are known to have diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
The mode of action of oxadiazoles and acetamides can vary greatly depending on their specific structures and functional groups. Some oxadiazoles act by inhibiting key enzymes in bacterial cell wall synthesis, while others may interact with various receptors or enzymes in the body . Acetamides can also interact with a variety of targets, including enzymes and receptors, to exert their effects .
Biochemical Pathways
Oxadiazoles and acetamides can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Generally, the absorption, distribution, metabolism, and excretion of a compound depend on its chemical structure, as well as various physiological factors .
Result of Action
Based on the known activities of oxadiazoles and acetamides, it could potentially have antibacterial, antiviral, anti-inflammatory, or analgesic effects .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules. Additionally, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with chloroacetic acid in the presence of a suitable catalyst, such as thionyl chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, ensuring consistent quality and yield. The choice of solvent, reaction time, and purification methods are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloroformate derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups to yield derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate; conditions include mild temperatures and acidic environments.
Reduction: Reagents like lithium aluminum hydride; conditions involve anhydrous solvents and low temperatures.
Substitution: Reagents such as amines or alcohols; conditions may vary depending on the desired substitution.
Major Products Formed:
Chloroformate derivatives from oxidation reactions.
Amines from reduction reactions.
Various functionalized derivatives from substitution reactions.
Comparación Con Compuestos Similares
2-Chloro-N-[(2-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(4-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Uniqueness: 2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its specific substitution pattern on the oxadiazole ring, which influences its reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKKLGGAKRRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


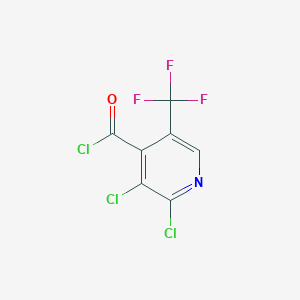
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
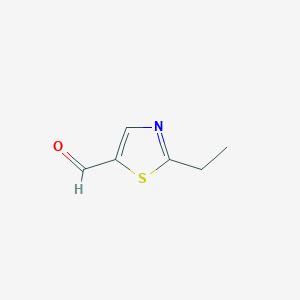
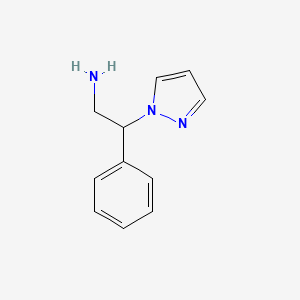
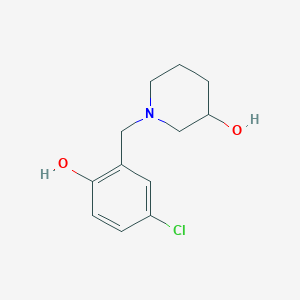
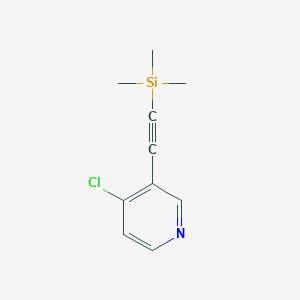

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
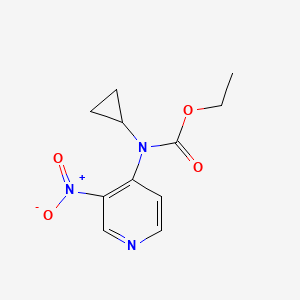
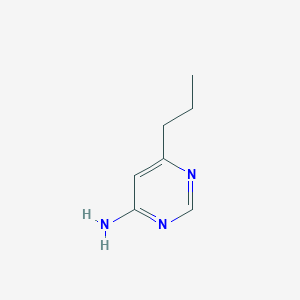
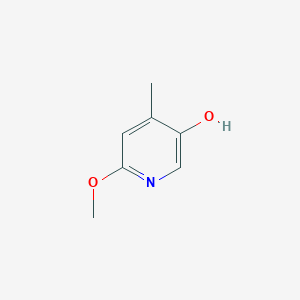
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)

